(3R,4S)-rel-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride
CAS No.:
Cat. No.: VC13628805
Molecular Formula: C13H18ClNO4
Molecular Weight: 287.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H18ClNO4 |
|---|---|
| Molecular Weight | 287.74 g/mol |
| IUPAC Name | (3R,4S)-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C13H17NO4.ClH/c1-17-11-4-3-8(5-12(11)18-2)9-6-14-7-10(9)13(15)16;/h3-5,9-10,14H,6-7H2,1-2H3,(H,15,16);1H/t9-,10+;/m1./s1 |
| Standard InChI Key | NNHCYHNOCXLNDZ-UXQCFNEQSA-N |
| Isomeric SMILES | COC1=C(C=C(C=C1)[C@H]2CNC[C@@H]2C(=O)O)OC.Cl |
| SMILES | COC1=C(C=C(C=C1)C2CNCC2C(=O)O)OC.Cl |
| Canonical SMILES | COC1=C(C=C(C=C1)C2CNCC2C(=O)O)OC.Cl |
Introduction
(3R,4S)-rel-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride is a chiral compound belonging to the class of pyrrolidine carboxylic acids. It features a pyrrolidine ring substituted with a 3,4-dimethoxyphenyl group and a carboxylic acid functional group, which is further modified as a hydrochloride salt. This compound is notable for its potential applications in medicinal chemistry and as a building block in the synthesis of various biologically active molecules .
Synthesis and Chemical Reactions
The synthesis of (3R,4S)-rel-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. These methods require careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and selectivity for the desired stereoisomer. Analytical techniques like nuclear magnetic resonance spectroscopy and high-performance liquid chromatography are employed to monitor the progress of reactions and confirm product identity.
| Reaction Type | Conditions | Purpose |
|---|---|---|
| Esterification | Acid catalysts, heat | Formation of esters |
| Amidation | Amine reagents, catalysts | Formation of amides |
| Hydrolysis | Basic conditions, heat | Conversion back to carboxylic acid |
Biological Significance and Applications
(3R,4S)-rel-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid is classified as an amino acid derivative due to its carboxylic acid group and structural similarity to naturally occurring amino acids. Its chirality indicates that it exists in two enantiomeric forms, with the (3R,4S) configuration being of particular interest for biological activity. The compound is valuable in medicinal chemistry for its potential as a building block in synthesizing biologically active molecules.
Potential Applications
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Pharmaceutical Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals, where its unique stereochemistry allows for selective interactions with biological targets.
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Medicinal Chemistry: Its structure and reactivity make it suitable for exploring new therapeutic agents.
Research Findings and Future Directions
While specific biological activity data for (3R,4S)-rel-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride is limited, compounds with similar structures have shown promise in various therapeutic areas. Future research should focus on elucidating its pharmacodynamics and pharmacokinetics, as well as exploring its potential applications in drug development.
Comparison with Similar Compounds
| Compound Name | Similarity | Unique Features |
|---|---|---|
| (3R,4S)-rel-4-(3-Ethylphenyl)pyrrolidine-3-carboxylic acid | High structural similarity | Different aryl substituent affecting biological activity |
| rac-(3R,4S)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylic acid | Similar pyrrolidine core | Different phenyl substituent and lack of chirality specification |
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